1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the aromatic rings or the pyrazole ring.
Scientific Research Applications
1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
1,3,5-tris(3,4-dimethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1,3,5-tris(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns on the aromatic rings.
1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole: Contains chlorine substituents instead of methyl groups, which can affect its chemical properties and applications.
1,3,5-tris(3,4-dimethoxyphenyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which can impact its chemical behavior and suitability for various applications.
Properties
Molecular Formula |
C27H28N2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,3,5-tris(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C27H28N2/c1-17-7-10-23(13-20(17)4)26-16-27(24-11-8-18(2)21(5)14-24)29(28-26)25-12-9-19(3)22(6)15-25/h7-16H,1-6H3 |
InChI Key |
KXUWKHCDJUFMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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